4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol
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Overview
Description
4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound that features a phenol group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol typically involves the condensation of 4-formylphenol with 1-(2-pyridinyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the imine linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)benzene: Similar structure but lacks the phenol group.
4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)aniline: Contains an aniline group instead of a phenol group.
Uniqueness: 4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol is unique due to the presence of both the phenol and pyridine moieties, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a versatile compound in various applications.
Properties
Molecular Formula |
C16H18N4O |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C16H18N4O/c21-15-6-4-14(5-7-15)13-18-20-11-9-19(10-12-20)16-3-1-2-8-17-16/h1-8,13,21H,9-12H2/b18-13+ |
InChI Key |
MAEKQEYJXJFYLI-QGOAFFKASA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=C(C=C3)O |
solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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